Agrimol D
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Overview
Description
Agrimol D is a chemical compound known for its presence in various plants and its potential therapeutic properties. It is a member of the phloroglucinol derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agrimol D involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the formation of the phloroglucinol core, followed by the addition of various functional groups to achieve the desired structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is achieved through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactions in controlled environments, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for quality control .
Chemical Reactions Analysis
Types of Reactions: Agrimol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties.
Substitution: Substitution reactions involve replacing one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Agrimol D has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and its ability to modulate various biological pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
Agrimol D is part of a family of phloroglucinol derivatives, which include compounds such as Agrimol A, Agrimol B, and Agrimol C. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional groups that confer distinct biological properties, particularly its potent anticancer activity .
Comparison with Similar Compounds
- Agrimol A
- Agrimol B
- Agrimol C
- Agrimol G
Agrimol D stands out among these compounds for its specific applications and effectiveness in scientific research and therapeutic contexts.
Properties
IUPAC Name |
1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-5-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O12/c1-10-14(4)26(38)23-31(43)20(11-18-27(39)15(5)34(46-8)22(17(7)36)30(18)42)29(41)21(32(23)44)12-19-28(40)16(6)35(47-9)24(33(19)45)25(37)13(2)3/h13-14,39-45H,10-12H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGXNVKGGQDOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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